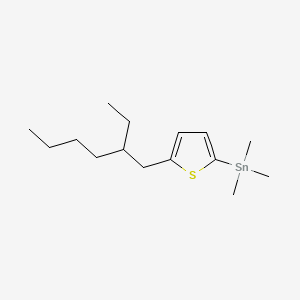

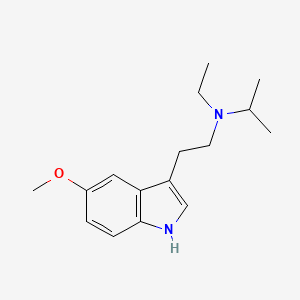

((S)-4-metil-1-((R)-2-metiloxiran-2-il)-1-oxopentan-2-il)carbamato de tert-butilo

Descripción general

Descripción

The compound “tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate” is a type of organic carbamate . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are structural elements of many approved therapeutic agents . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Synthesis Analysis

The synthesis of carbamates, including tert-butyl carbamates, has been explored in various studies . One method involves the reaction with di-tert-butyl dicarbonate and sodium azide, leading to the formation of the corresponding acyl azides . This then undergoes a Curtius rearrangement, in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates, such as the compound , is related to amide-ester hybrid features . The carbamate functionality is capable of modulating inter- and intramolecular interactions with target enzymes or receptors . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been studied . They generally display very good chemical and proteolytic stabilities . The carbamate functionality is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Aplicaciones Científicas De Investigación

Síntesis catalizada por paladio de anilinas N-Boc protegidas

El carbamato de tert-butilo sirve como un reactivo valioso en la síntesis de anilinas N-Boc protegidas. El grupo N-Boc (terc-butoxicarbonilo) actúa como un grupo protector para las aminas primarias, permitiendo la funcionalización selectiva en otras posiciones. Las reacciones catalizadas por paladio que utilizan carbamato de tert-butilo permiten la introducción de porciones de anilina mientras se preserva la funcionalidad de la amina .

Síntesis de pirroles tetra sustituidos

El carbamato de tert-butilo se ha utilizado en la síntesis de pirroles tetra sustituidos. Estos pirroles están funcionalizados con grupos éster o cetona en la posición C-3. La reactividad del compuesto permite la construcción de marcos de pirrol complejos, que encuentran aplicaciones en química medicinal, ciencia de materiales y síntesis de productos naturales .

Síntesis de carbamatos a través de aminación o reordenamiento

El carbamato de tert-butilo es parte de la clase más amplia de carbamatos. Los carbamatos tienen la fórmula general R2NC(O)OR y se derivan del ácido carbámico (NH~2~COOH) . La síntesis de carbamatos de tert-butilo implica reacciones de aminación o reordenamiento. Por ejemplo, pueden producirse con altos rendimientos haciendo reaccionar un ácido carboxílico con dicarbonato de di-tert-butilo y azida de sodio, lo que lleva a un intermedio de azida de acilo .

Síntesis asimétrica de N-heterociclo a través de sulfiniminas

Aunque no está directamente relacionado con el carbamato de tert-butilo, vale la pena mencionar que la terc-butansulfinamida enantiopura se ha utilizado ampliamente en la síntesis asimétrica de N-heterociclos. Las sulfiniminas derivadas de la terc-butansulfinamida se han empleado en diversas transformaciones, incluida la construcción de andamios heterocíclicos quirales .

Mecanismo De Acción

Target of Action

Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known as tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group that it is designed to protect .

Mode of Action

The compound acts by forming a carbamate with the amine group, effectively protecting it from further reactions . This is achieved through a nucleophilic addition-elimination reaction, where the amine acts as a nucleophile and attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate . This intermediate then undergoes elimination, expelling a carbonate ion and forming the protected amine .

Biochemical Pathways

The formation and removal of the tert-butyl carbamate protecting group are key steps in many biochemical pathways, particularly in the synthesis of peptides . The protection of the amine group allows for selective reactions to occur at other sites in the molecule, and the subsequent removal of the protecting group then allows the amine to participate in further reactions .

Pharmacokinetics

This stability, along with their ability to form hydrogen bonds, can enhance their bioavailability .

Result of Action

The primary result of the action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is the protection of the amine group, allowing for selective reactions to occur at other functional groups within the molecule . This can facilitate the synthesis of complex organic molecules, including peptides .

Action Environment

The action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is influenced by various environmental factors. For instance, the presence of strong acids can lead to the removal of the protecting group .

Safety and Hazards

Direcciones Futuras

Carbamates, including tert-butyl carbamates, have received much attention due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . Therefore, the future directions of research on carbamates are likely to continue focusing on these areas.

Análisis Bioquímico

Biochemical Properties

Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the palladium-catalyzed synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of stable intermediates that facilitate the synthesis of complex organic molecules. The compound’s solubility in methylene chloride, chloroform, and alcohols, but slight solubility in petroleum ether and water, also influences its biochemical interactions .

Molecular Mechanism

At the molecular level, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it is used in the synthesis of peptides where it acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property is crucial for its role in biochemical reactions and organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate change over time. The compound is relatively stable under cool, dry conditions but can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that its stability is crucial for its effectiveness in biochemical reactions and organic synthesis.

Dosage Effects in Animal Models

The effects of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as immunotoxicity and endocrine disruption . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and assimilation in biological systems. For instance, it is known to undergo biodegradation through microbial metabolism, which involves specific strains and enzymes . This process is crucial for its elimination from biological systems and its overall metabolic impact.

Transport and Distribution

Within cells and tissues, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is essential for its biochemical activity and effectiveness in different cellular contexts.

Subcellular Localization

The subcellular localization of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function within cells.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPMIMTLBGEHT-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124244 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247068-82-2 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247068-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247068-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)

![2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide](/img/structure/B579857.png)